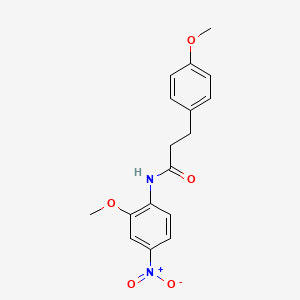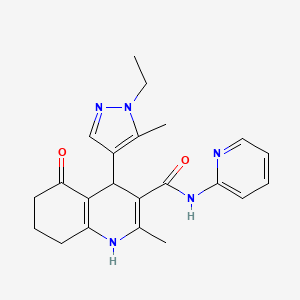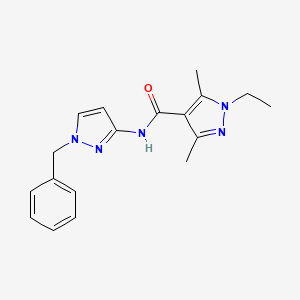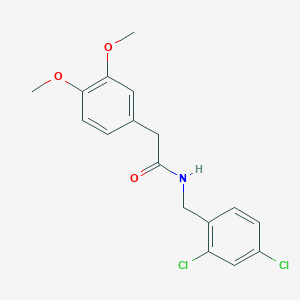![molecular formula C12H11N5O4 B10895171 N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide](/img/structure/B10895171.png)
N'-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide is a complex organic compound that features a pyrazole ring and a nitrobenzene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide typically involves multiple steps. One common method starts with the preparation of 1-methyl-1H-pyrazole-4-carboxylic acid, which is then converted to its corresponding acid chloride using thionyl chloride . This intermediate is then reacted with 4-nitrobenzenecarboximidamide under appropriate conditions to yield the final product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
N’-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under suitable conditions.
Substitution: The pyrazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as halogens or nucleophiles like amines can be used under appropriate conditions.
Major Products
Reduction of the nitro group: This yields the corresponding amine derivative.
Substitution on the pyrazole ring: This can yield various substituted pyrazole derivatives depending on the reagents used.
Scientific Research Applications
N’-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.
Materials Science: The compound can be used in the development of new materials with specific properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and interactions.
Mechanism of Action
The mechanism of action of N’-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological macromolecules, potentially leading to various biological effects . The pyrazole ring can also interact with enzymes and receptors, modulating their activities.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole
- N-(1-methyl-1H-pyrazole-4-carbonyl)-thiourea derivatives
Uniqueness
N’-{[(1-methyl-1H-pyrazol-4-yl)carbonyl]oxy}-4-nitrobenzenecarboximidamide is unique due to its combination of a pyrazole ring and a nitrobenzene moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and development.
Properties
Molecular Formula |
C12H11N5O4 |
|---|---|
Molecular Weight |
289.25 g/mol |
IUPAC Name |
[(Z)-[amino-(4-nitrophenyl)methylidene]amino] 1-methylpyrazole-4-carboxylate |
InChI |
InChI=1S/C12H11N5O4/c1-16-7-9(6-14-16)12(18)21-15-11(13)8-2-4-10(5-3-8)17(19)20/h2-7H,1H3,(H2,13,15) |
InChI Key |
XFMLVAVWVXZAFN-UHFFFAOYSA-N |
Isomeric SMILES |
CN1C=C(C=N1)C(=O)O/N=C(/C2=CC=C(C=C2)[N+](=O)[O-])\N |
Canonical SMILES |
CN1C=C(C=N1)C(=O)ON=C(C2=CC=C(C=C2)[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-bromophenoxy)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B10895099.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10895117.png)



![N'-[(E)-(2,4-dimethylphenyl)methylidene]-2-(2-nitrophenoxy)acetohydrazide](/img/structure/B10895130.png)

![N'-[2-(allyloxy)benzylidene]-2,4-dichlorobenzohydrazide](/img/structure/B10895137.png)
![(4-Benzylpiperazin-1-yl){5-[(3,5-dimethylphenoxy)methyl]furan-2-yl}methanone](/img/structure/B10895145.png)
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B10895149.png)
![N'-[(E)-(5-bromo-2-hydroxy-3-nitrophenyl)methylidene]-4-[(phenylamino)methyl]benzohydrazide](/img/structure/B10895160.png)

![4-[(2-chlorophenoxy)methyl]-N-[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]benzamide](/img/structure/B10895170.png)

